Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C10H8BrNO2S |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-5-6-3-4-8(11)12-9(6)15-7/h3-5H,2H2,1H3 |
InChI Key |
WVRQDKURXHDUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Halogenated Pyridine Precursors with Sulfur Sources
A widely used method involves the Sonogashira coupling of dihalopyridines with (hetero)aryl alkynes followed by cyclization with sodium sulfide (Na2S) to form the thieno ring fused to the pyridine nucleus.
Procedure: Starting from 3-bromo-2-chloropyridine or 2-bromo-3-chloropyridine, Sonogashira coupling with ethynyl esters (e.g., ethyl propiolate) in the presence of PdCl2(PPh3)2 and CuI catalysts in triethylamine at 100 °C for 2 hours produces 2- or 3-chloro(hetero)arylethynylpyridines. Subsequent treatment with sodium sulfide at 130 °C overnight induces cyclization to yield thieno[2,3-b]pyridines bearing ester groups at the 2-position.
Yields: This two-step or one-pot method typically affords the desired thienopyridine derivatives in good to excellent yields (70–90%).
Direct Cyclization via Reaction of 2-Amino-5-bromopyridine with Chloroacetaldehyde
Another approach, reported in related heterocyclic syntheses, involves condensation of 2-amino-5-bromopyridine with 40% monochloroacetaldehyde aqueous solution under alkaline conditions (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine) in solvents such as ethanol or water at 25–55 °C.
Procedure: The reaction proceeds over 2–24 hours, followed by concentration, extraction with ethyl acetate, drying, and recrystallization from ethyl acetate/hexane to afford brominated fused heterocycles. Although this method was described for 6-bromoimidazo[1,2-a]pyridine, it provides insight into similar brominated fused pyridine derivatives and may be adapted for thienopyridine analogs.
Yields and Purity: Product yields range from 33% to 72%, with melting points around 76–78 °C, indicating relatively pure crystalline products.
Detailed Preparation Method for this compound
Based on the most relevant and directly applicable methods, the synthesis can be outlined as follows:
Step 1: Sonogashira Coupling to Form Ethynylpyridine Intermediate
| Reagents and Conditions | Details |
|---|---|
| Starting material | 3-bromo-2-chloropyridine or 2-bromo-3-chloropyridine |
| Alkyne reagent | Ethyl propiolate (for ester group) |
| Catalyst | PdCl2(PPh3)2 (3 mol%), CuI (6 mol%) |
| Base | Triethylamine |
| Solvent | Triethylamine (also acts as solvent) |
| Temperature | 100 °C |
| Reaction time | 2 hours |
| Expected yield | ~80% |
The Sonogashira coupling attaches the ethyl ester-substituted alkyne to the halogenated pyridine, yielding the ethynylpyridine intermediate.
Step 2: Cyclization with Sodium Sulfide to Form Thieno[2,3-b]pyridine Core
| Reagents and Conditions | Details |
|---|---|
| Reagent | Sodium sulfide (Na2S) |
| Solvent | Typically polar aprotic or water |
| Temperature | 130 °C |
| Reaction time | Overnight (12–16 hours) |
| Expected yield | 70–90% |
Treatment of the ethynylpyridine intermediate with sodium sulfide induces intramolecular cyclization, forming the thieno[2,3-b]pyridine ring system with the ester group at position 2 and bromine at position 6.
Research Outcomes and Analytical Data
Yields and Purity
Spectroscopic Characterization
[^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Characteristic signals include aromatic protons of the thienopyridine core and the ethyl ester group (triplet for CH3 at ~1.2 ppm, quartet for CH2 at ~4.2 ppm).
Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
Elemental Analysis: Confirms the presence of bromine and the expected carbon, hydrogen, nitrogen, sulfur, and oxygen content.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sonogashira coupling + Na2S cyclization | 3-bromo-2-chloropyridine + ethyl propiolate | PdCl2(PPh3)2, CuI, Et3N, 100 °C, 2h; Na2S, 130 °C, overnight | 70–90 | One-pot possible; high yield and purity |
| Condensation of 2-amino-5-bromopyridine with chloroacetaldehyde | 2-amino-5-bromopyridine + 40% monochloroacetaldehyde | Alkali (NaHCO3, Na2CO3, NaOH, or Et3N), EtOH or H2O, 25–55 °C, 2–24h | 33–72 | Adapted from related heterocycle syntheses; moderate yields |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, thiourea, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted thieno[2,3-B]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thieno[2,3-B]pyridine derivatives.
Hydrolysis: Formation of thieno[2,3-B]pyridine-2-carboxylic acid.
Scientific Research Applications
Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine atom and ester group facilitate binding to the active site of the target enzyme or receptor, leading to inhibition of its activity. The thieno[2,3-B]pyridine core provides a rigid scaffold that enhances binding affinity and selectivity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Electronic Effects: Bromine’s electron-withdrawing nature stabilizes intermediates in Suzuki-Miyaura couplings, making it superior to methyl or amino groups in cross-coupling reactions .
- Solubility: Hydroxy or amino substituents improve aqueous solubility, whereas halogenated derivatives (e.g., bromine/fluorine) favor lipid membrane penetration .
- Biological Activity: Imidazo[1,2-a]pyridine derivatives show broader antimicrobial activity compared to thienopyridines, likely due to their resemblance to purines .
Biological Activity
Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential bioactive properties. This article delves into the biological activity of this compound, synthesizing findings from diverse sources and studies.
Chemical Structure and Properties
This compound is characterized by its unique thieno[2,3-b]pyridine core, which includes a bromine atom and an ethyl ester functional group. Its molecular formula is , with a molecular weight of approximately 286.14 g/mol. The presence of the bromine atom enhances its reactivity and potential biological interactions.
The synthesis typically involves the bromination of thieno[2,3-b]pyridine-2-carboxylate followed by esterification. Reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane at low temperatures to control yield and purity.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymes : It may act as an inhibitor for specific enzymes or receptors, modulating their activity through interactions facilitated by the bromine atom and the thieno ring.
- Halogen Bonding : The halogen bonding can enhance binding affinity to biological targets, potentially influencing protein or nucleic acid activity.
Antimicrobial Properties
Studies have indicated that compounds related to thieno[2,3-b]pyridine structures exhibit significant antimicrobial activity. This compound has been investigated for its potential as a bioactive molecule with both antibacterial and antifungal properties. Its structural features suggest it may inhibit various microorganisms effectively, although specific data on this compound remains limited .
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. For instance, derivatives of thieno[2,3-b]pyridine have shown promising results in inhibiting cancer cell proliferation in vitro. A related study demonstrated that certain derivatives could significantly reduce viable cell numbers in triple-negative breast cancer cell lines (MDA-MB-231) without adversely affecting non-tumorigenic cells (MCF-12A) at comparable concentrations. This selective cytotoxicity is crucial for developing targeted cancer therapies .
Case Studies and Research Findings
- Inhibition Studies : A study focusing on new thieno[2,3-b]pyridine derivatives identified several compounds with significant cytotoxic effects against various cancer cell lines. These findings support the hypothesis that this compound may possess similar anticancer properties due to its structural characteristics .
- Mechanistic Insights : Research has shown that certain derivatives interact with cellular pathways involved in cell cycle regulation and apoptosis. Although specific studies on this compound are still emerging, related compounds have demonstrated mechanisms involving cell cycle arrest and modulation of apoptotic markers without triggering cell death through apoptosis pathways .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Bromine at position 3 | Potential antimicrobial and anticancer effects |
| Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate | Chlorine instead of bromine | Altered reactivity; less potent in some assays |
| Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate | Different arrangement | Distinct chemical behavior affecting biological activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of brominated precursors or functionalization of the thieno[2,3-b]pyridine core. Key steps include bromination at position 6 and esterification at position 2. Reaction conditions (e.g., solvent polarity, temperature, and catalyst) are optimized using iterative trials monitored by TLC and NMR to track intermediate formation. For example, polar aprotic solvents like DMF may enhance cyclization efficiency, while controlled temperatures (60–80°C) prevent side reactions .
Q. How is the purity and structural identity of this compound validated?
- Methodological Answer : Analytical techniques include:
- HPLC/GC : Quantify purity (>95% typically required).
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., bromine at C6, ester at C2).
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z ~340).
- X-ray Crystallography : Resolve crystal structure (e.g., SHELXTL refinement for bond angles/geometry) .
Q. What are the primary research applications of this compound in drug discovery?
- Methodological Answer : The bromine atom enhances electrophilic reactivity for cross-coupling (e.g., Suzuki-Miyaura), enabling derivatization for biological screening. The thienopyridine scaffold is explored for kinase inhibition (e.g., FGFRs) and antimicrobial activity. Researchers prioritize substituent modifications at C3/C5 to optimize binding affinity and solubility .
Advanced Research Questions
Q. How do positional isomerism (e.g., bromine at C5 vs. C6) and substituent effects influence biological activity?
- Methodological Answer : Comparative studies using analogs reveal:
Q. What crystallographic strategies resolve challenges in structural elucidation of thienopyridine derivatives?
- Methodological Answer : High-resolution X-ray data (≤1.0 Å) are collected using synchrotron sources. SHELXL refines disordered regions (e.g., ethyl ester groups) via constraints and anisotropic displacement parameters. For twinned crystals, SHELXD is employed for phase determination. Example workflow:
Data collection (SMART/SAINT systems).
OLEX2/SHELXTL integration.
R-factor minimization (<0.05 for high-quality structures) .
Q. How are contradictory results in reaction yields or biological data addressed?
- Methodological Answer : Contradictions arise from:
- Reaction Scalability : Milligram vs. gram-scale syntheses may vary in purity due to heat transfer inefficiencies. Mitigation: Use flow chemistry for consistent mixing .
- Biological Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity). Statistical tools (e.g., ANOVA) identify outliers. Replicate experiments ≥3 times .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
